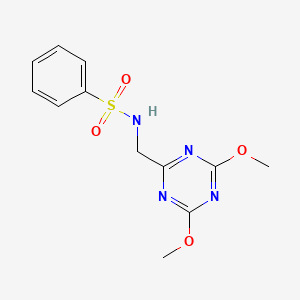

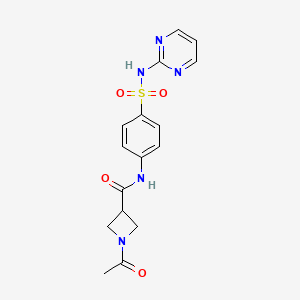

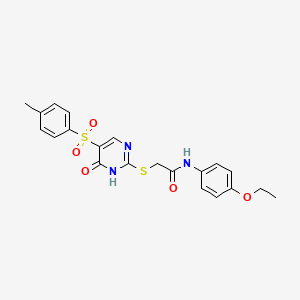

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It is usually used in the chloride form but the tetrafluoroborate salt is also commercially available .

Synthesis Analysis

DMTMM is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). It was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis

The empirical formula of DMTMM is C10H17ClN4O3 . Its molecular weight is 276.72 . The SMILES string representation of DMTMM is [Cl-].COc1nc(OC)nc(n1)[N+]2©CCOCC2 .Chemical Reactions Analysis

DMTMM can be used as a condensing agent for the following transformations: Condensation of carboxylic acids and amines to the corresponding amides in tetrahydrofuran . Esterification of carboxylic acids with alcohols to the corresponding esters .Physical and Chemical Properties Analysis

DMTMM is a powder form substance . It has an assay of ≥97.0% (calc. on dry substance, AT) . It is suitable for coupling reactions . It contains ≤17 wt. % water . It is used in peptide synthesis . It should be stored at −20°C .Scientific Research Applications

Carbonic Anhydrase Inhibition for Cancer Therapy

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide derivatives have been investigated for their inhibitory effects on human carbonic anhydrase isoforms, particularly hCA IX, a tumor-associated enzyme. Compounds incorporating 1,3,5-triazine moieties showed potent inhibition of hCA IX, with sub-nanomolar inhibition constants, highlighting their potential as anticancer agents. The selective inhibition of tumor-associated carbonic anhydrases suggests these compounds could be used in the design of targeted cancer therapies, reducing the risk of side effects associated with non-selective inhibitors (Nabih Lolak, Suleyman Akocak, Silvia Bua, C. Supuran, 2019).

Antioxidant and Enzyme Inhibitory Activities

Compounds with 1,3,5-triazine and benzenesulfonamide moieties have also been evaluated for their antioxidant properties and ability to inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with neurodegenerative diseases and pigmentation disorders. The investigated compounds showed moderate antioxidant activity and significant inhibition of AChE and BChE, suggesting their potential use in treating diseases like Alzheimer's and Parkinson's (Nabih Lolak, M. Boğa, Muhammed Tuneğ, Gulcin Karakoc, Suleyman Akocak, C. Supuran, 2020).

Anticancer Activity and Mechanisms

Novel sulfonamide derivatives incorporating 1,3,5-triazine structures have shown significant anticancer activity against various human cancer cell lines. The introduction of specific functional groups has been linked to enhanced anticancer effects, with some compounds inducing apoptosis in cancer cells. This points to the role of these compounds in both inhibiting cancer cell growth and triggering programmed cell death, offering a two-pronged approach in cancer treatment strategies (B. Żołnowska, J. Sławiński, Aneta Pogorzelska, Krzysztof Szafrański, A. Kawiak, Grzegorz Stasiłojć, Mariusz Belka, Szymon Ulenberg, T. Bączek, J. Chojnacki, 2016).

Hydrolysis and Environmental Stability

The stability and degradation pathways of related triazine and sulfonamide compounds in the environment have been studied to understand their persistence and potential environmental impact. Hydrolysis studies show these compounds undergo degradation in various pH conditions, with specific pathways like the cleavage of the sulfonylurea bridge being predominant. These findings are crucial for assessing the environmental risk and designing compounds with favorable degradation profiles (I. Braschi, L. Calamai, A. Cremonini, P. Fusi, C. Gessa, O. Pantani, A. Pusino, 1997).

Mechanism of Action

Target of Action

Similar compounds are known to activate carboxylic acids, particularly for amide synthesis .

Mode of Action

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide likely operates through a mechanism similar to other common amide coupling reactions involving activated carboxylic acids . The carboxylic acid first reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide is involved in the activation of carboxylic acids, particularly for amide synthesis . It is one reagent used for amide coupling, a common reaction in organic chemistry . The compound interacts with enzymes and other biomolecules during these reactions .

Cellular Effects

The effects of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide on cells are primarily related to its role in the synthesis of amides . By facilitating amide coupling, it influences various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide involves the formation of carboxylic acid derivatives . First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM) . This resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

Temporal Effects in Laboratory Settings

In laboratory settings, N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide has been observed to be stable . It can decompose to form 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine (DMTM) when suspended in CH2Cl2 for 3 hours at room temperature .

Metabolic Pathways

The metabolic pathways involving N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide are primarily related to the synthesis of carboxylic acid derivatives . The compound interacts with enzymes during these reactions .

Properties

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-11-14-10(15-12(16-11)20-2)8-13-21(17,18)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHGSPOWYQCBCFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)

![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)

![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate](/img/structure/B2389379.png)

![ethyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2389389.png)

![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2389390.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2389394.png)